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molecular formula C12H10BrNO3 B160566 Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate CAS No. 127919-32-8

Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate

Cat. No. B160566
M. Wt: 296.12 g/mol
InChI Key: IFMPSXDSMLDCNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09272990B2

Procedure details

5-(4-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester (1.0 g, 3.4 mmol) was dissolved in MeOH:H2O (5:1, 60 mL) and then lithium hydroxide (1.0 g, 41.8 mmol) was added. The reaction was heated to 60° C. for 10 minutes then allowed to cool. The reaction was submitted to acidic aqueous/CH2Cl2 workup then concentrated to afford the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[CH:8][O:9][C:10]=1[C:11]1[CH:16]=[CH:15][C:14]([Br:17])=[CH:13][CH:12]=1)=[O:5])C.[OH-].[Li+].C(Cl)Cl>CO.O>[Br:17][C:14]1[CH:13]=[CH:12][C:11]([C:10]2[O:9][CH:8]=[N:7][C:6]=2[C:4]([OH:5])=[O:3])=[CH:16][CH:15]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=COC1C1=CC=C(C=C1)Br
Name
Quantity
60 mL
Type
solvent
Smiles
CO.O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=C(N=CO1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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